4-anilino-3-ethyl-1H-1,2,4-triazol-5-one
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Overview
Description
4-Anilino-3-ethyl-1H-1,2,4-triazol-5-one is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by the presence of an aniline group attached to the triazole ring, which imparts unique chemical and biological properties. The triazole ring is a five-membered ring containing three nitrogen atoms, which contributes to the compound’s stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-anilino-3-ethyl-1H-1,2,4-triazol-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl hydrazinecarboxylate with aniline in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the triazole ring.
Reaction Conditions:
Temperature: The reaction is typically carried out at elevated temperatures, ranging from 80°C to 120°C.
Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid are often used to facilitate the cyclization process.
Solvent: Common solvents include ethanol, methanol, or water.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. Additionally, the purification of the final product is achieved through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
4-Anilino-3-ethyl-1H-1,2,4-triazol-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The aniline group can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. Reactions are typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under mild conditions.
Substitution: Electrophilic substitution reactions often require acidic conditions and the presence of a catalyst, such as iron(III) chloride for halogenation.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
4-Anilino-3-ethyl-1H-1,2,4-triazol-5-one has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds. It serves as a precursor for the development of new materials with unique properties.
Biology: Investigated for its potential as an antimicrobial and antifungal agent. The compound’s ability to interact with biological targets makes it a candidate for drug development.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer activities. Its interaction with specific enzymes and receptors is of particular interest.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of 4-anilino-3-ethyl-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, which enhances its binding affinity to biological targets. The aniline group can participate in π-π interactions and hydrophobic interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
3-Nitro-1,2,4-triazol-5-one: Known for its use as an insensitive high energetic material.
1,2,4-Triazole: A versatile scaffold in medicinal chemistry with applications in antifungal and anticancer drug development.
4-Amino-1,2,4-triazol-5-one: Investigated for its antimicrobial and herbicidal properties.
Uniqueness
4-Anilino-3-ethyl-1H-1,2,4-triazol-5-one is unique due to the presence of the aniline group, which imparts distinct chemical and biological properties
Properties
CAS No. |
75989-67-2 |
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Molecular Formula |
C10H12N4O |
Molecular Weight |
204.23 g/mol |
IUPAC Name |
4-anilino-3-ethyl-1H-1,2,4-triazol-5-one |
InChI |
InChI=1S/C10H12N4O/c1-2-9-11-12-10(15)14(9)13-8-6-4-3-5-7-8/h3-7,13H,2H2,1H3,(H,12,15) |
InChI Key |
WHGZZMJNVIDLRI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NNC(=O)N1NC2=CC=CC=C2 |
Origin of Product |
United States |
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